3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a pyrazole ring. The presence of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-fluorobenzyl bromide: This intermediate can be synthesized by brominating 3-fluorotoluene using bromine in the presence of a catalyst.
Preparation of 4-chloro-1H-pyrazole: This can be achieved by reacting hydrazine with 4-chlorobenzoyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling 3-fluorobenzyl bromide with 4-chloro-1H-pyrazole in the presence of a base and a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl bromide: A precursor used in the synthesis of the compound.
4-chloro-1H-pyrazole: Another precursor used in the synthesis.
1-Ethynyl-4-fluorobenzene: A compound with a similar fluorobenzyl group.
Uniqueness
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole is unique due to its specific combination of halogen atoms and pyrazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C22H14Br2ClFN2 |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(3-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H14Br2ClFN2/c23-17-8-4-15(5-9-17)21-20(25)22(16-6-10-18(24)11-7-16)28(27-21)13-14-2-1-3-19(26)12-14/h1-12H,13H2 |
InChI Key |
DLVPMBDUACFAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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